molecular formula C11H15ClN2O2 B13024988 2-(2-Chloro-4-isopropylphenoxy)acetohydrazide

2-(2-Chloro-4-isopropylphenoxy)acetohydrazide

Cat. No.: B13024988
M. Wt: 242.70 g/mol
InChI Key: HDHOLWITJSVSRW-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-isopropylphenoxy)acetohydrazide is a chemical compound with the molecular formula C11H15ClN2O2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-substituted phenoxy group and an acetohydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-isopropylphenoxy)acetohydrazide typically involves the reaction of 2-(2-Chloro-4-isopropylphenoxy)acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-isopropylphenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(2-Chloro-4-isopropylphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-isopropylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-4-isopropylphenoxy)acetohydrazide is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

2-(2-chloro-4-propan-2-ylphenoxy)acetohydrazide

InChI

InChI=1S/C11H15ClN2O2/c1-7(2)8-3-4-10(9(12)5-8)16-6-11(15)14-13/h3-5,7H,6,13H2,1-2H3,(H,14,15)

InChI Key

HDHOLWITJSVSRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)NN)Cl

Origin of Product

United States

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